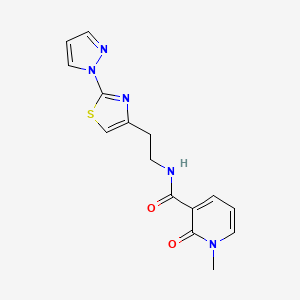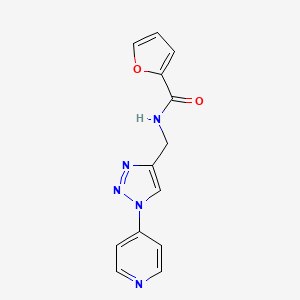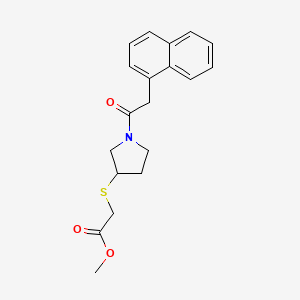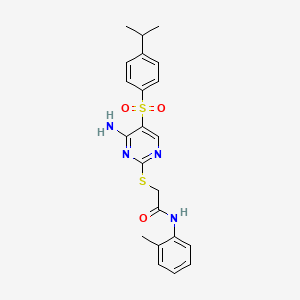
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, a thiazole ring, and a dihydropyridine ring. Pyrazole is a five-membered aromatic heterocycle with two nitrogen atoms. Thiazole is also a five-membered aromatic heterocycle, but it contains one nitrogen atom and one sulfur atom . Dihydropyridine is a partially saturated six-membered nitrogen-containing heterocycle .
Molecular Structure Analysis
The pyrazole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. This gives them stability and unique reactivity. The dihydropyridine ring is partially saturated, meaning it contains both single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the nitrogen atoms in the pyrazole and thiazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, due to its complex structure, is part of research in synthesizing novel heterocyclic compounds with potential therapeutic applications. For instance, in the study by Rahmouni et al. (2016), novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the compound's role in the development of new therapeutic agents. The structural modification and biological evaluation of these derivatives highlight the significance of such compounds in medicinal chemistry research, particularly in exploring new treatments for cancer and inflammation-related disorders Rahmouni et al., 2016.
Antimicrobial Properties
Another aspect of research involving such compounds is their antimicrobial properties. Youssef et al. (2011) reported on the preparation and reactions of related heterocyclic systems, demonstrating excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This study underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains Youssef et al., 2011.
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues, as reported by Jeankumar et al. (2013), also highlight the application of such compounds in developing novel Mycobacterium tuberculosis GyrB inhibitors. The study identified promising compounds with significant activity against Mycobacterium tuberculosis, indicating the potential of these derivatives in antituberculosis drug development. Such research is vital in addressing the global health challenge posed by tuberculosis, especially with the emergence of multi-drug-resistant strains Jeankumar et al., 2013.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This pocket is characterized by a lower binding free energy, which suggests a strong interaction between the compound and its target .
Mode of Action
The compound interacts with its target, the LmPTR1 pocket, in a way that results in a desirable fitting pattern . This interaction is characterized by a lower binding free energy, indicating a strong and stable interaction .
Biochemical Pathways
The interaction of the compound with the lmptr1 pocket suggests that it may influence pathways related to the function of this protein .
Result of Action
The interaction of the compound with the lmptr1 pocket suggests that it may have a significant effect on the function of this protein .
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-19-8-2-4-12(14(19)22)13(21)16-7-5-11-10-23-15(18-11)20-9-3-6-17-20/h2-4,6,8-10H,5,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOKPSBEJYFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2536816.png)
![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2536820.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)



![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)